N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2OS/c21-15-10-8-13(9-11-15)19(24)22-16-5-3-4-14(12-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTOHZBDLKXYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that can be optimized for large-scale production. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to improve yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as Dess-Martin periodinane (DMP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Dess-Martin periodinane (DMP)
Reducing agents: Sodium borohydride (NaBH4)
Catalysts: Hydroxybenzotriazole (HOBT), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)
Solvents: Dimethylformamide (DMF), ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzothiazole sulfoxides, while reduction reactions may produce benzothiazole amines .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . Additionally, it can interact with bacterial cell walls, leading to antibacterial effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Key Features/Activities | References |
|---|---|---|---|---|
| N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-chlorobenzamide (Target) | 4-Cl-benzamide, 3-(benzothiazol-2-yl)phenyl | ~354.8* | Benzothiazole core, chloro substitution | [9, 12] |
| N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide | 4-butoxybenzamide, 2-(benzothiazol-2-yl)phenyl | 402.5 | Increased lipophilicity (XLogP3 = 6.1) | [10] |
| 2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide | 2-Cl, 4-NO₂-benzamide, 6-methyl-benzothiazole | ~413.8* | Electron-withdrawing nitro group | [11] |
| 4-Chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | 4-Cl-benzamide, thiazol-2-ylsulfamoyl | ~407.9* | Sulfamoyl linker, thiazole substitution | [4] |
| 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide | Oxadiazole ring, butyl chain, thioxo group | ~365.9* | Heterocyclic expansion, flexible chain | [5, 8] |
| N-{[3-(1,3-Benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-chloro-4-methoxybenzamide | Carbamothioyl group, 3-Cl-4-OCH₃ substitution | ~484.4* | Thiourea bridge, dual chloro/methoxy | [9] |
*Calculated based on molecular formulas.
Key Observations
Role of Heterocyclic Moieties :
- Benzothiazole (target compound, –12) is a privileged scaffold in drug design due to its planar structure and ability to engage in π-π stacking. Derivatives in and show kinase inhibitory activity, suggesting the target compound may share similar mechanisms .
- Oxadiazole () and thiazole () rings contribute to conformational rigidity and hydrogen-bonding capacity, critical for target selectivity .
Physicochemical Properties: The butoxy group in increases lipophilicity (XLogP3 = 6.1), which may enhance membrane permeability but reduce aqueous solubility .
Research Findings and Implications
While direct experimental data for the target compound are sparse, insights from analogs suggest:
- Synthetic Accessibility : The target compound can likely be synthesized via Ullmann coupling or Suzuki-Miyaura reactions, as seen in benzothiazole-linked benzamides (e.g., ) .
- Biological Potential: Benzothiazole derivatives (e.g., ) exhibit kinase inhibition (e.g., cyclin-dependent kinases) and antimicrobial activity, positioning the target compound as a candidate for similar applications .
- Optimization Strategies : Substituent modifications (e.g., replacing chloro with methoxy or nitro groups) could fine-tune solubility and potency, as demonstrated in and .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and research findings.
Overview of Benzothiazole Derivatives
Benzothiazole derivatives have gained attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of these compounds often contribute to their interaction with biological targets.
- Chemical Name : this compound
- Molecular Formula : C15H12ClN2OS
- Molecular Weight : 300.79 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The compound's mechanism of action in antimicrobial applications involves inhibition of essential enzymes in bacterial metabolism, leading to cell death.
Anticancer Activity
This compound has shown promising results in anticancer studies. It has been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 (Lung Cancer) | 15.5 | Induction of apoptosis via caspase activation | |
| MCF-7 (Breast Cancer) | 12.3 | Inhibition of cell proliferation pathways |
In vitro studies suggest that the compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
Other Biological Activities
In addition to its antimicrobial and anticancer properties, this compound has been investigated for:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in cellular models.
- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, contributing to its therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiazole derivatives, including this compound. For example:
- Antimicrobial Study : A study conducted by researchers demonstrated that the compound effectively inhibited the growth of both gram-positive and gram-negative bacteria. The findings suggested a potential application in treating bacterial infections resistant to conventional antibiotics .
- Anticancer Study : In a recent publication, the compound was evaluated for its effects on lung and breast cancer cell lines. Results indicated that it could significantly reduce cell viability and induce apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling 3-(1,3-benzothiazol-2-yl)aniline with 4-chlorobenzoyl chloride under reflux in anhydrous dichloromethane or tetrahydrofuran (THF). Catalytic agents like triethylamine or DMAP (4-dimethylaminopyridine) enhance reaction efficiency. Reaction optimization requires monitoring via TLC and NMR to confirm intermediate formation and purity. Post-synthesis purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Structural elucidation employs - and -NMR to verify aromatic proton environments and carbonyl/amide linkages. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is assessed via HPLC with UV detection at 254 nm, ensuring ≥95% purity for biological assays. Crystallographic studies (if applicable) use SHELX software for refinement, though challenges arise due to the compound’s planar aromatic systems and potential polymorphism .
Q. What preliminary biological screening methods are used to evaluate its activity?
- Methodological Answer : Initial screens include enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols. Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Solubility and bioavailability are estimated using shake-flask methods and PAMPA (parallel artificial membrane permeability assay) to guide dose selection for in vivo studies .
Advanced Research Questions
Q. How do structural modifications at the benzothiazole or chlorobenzamide moieties influence bioactivity?
- Methodological Answer : Substituent effects are systematically studied via SAR (structure-activity relationship) analysis. For example:
- Replacing the chlorine atom with electron-withdrawing groups (e.g., nitro) enhances enzyme inhibition but reduces solubility.
- Modifying the benzothiazole’s heterocyclic core to benzimidazole alters binding affinity to ATP pockets in kinases.
Comparative studies use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to predict binding modes .
Q. How can crystallographic data resolve contradictions in reported binding affinities?
- Methodological Answer : Discrepancies in IC values may arise from crystallographic disorder or solvent interactions in the binding pocket. High-resolution X-ray diffraction (0.8–1.2 Å) with SHELXL refinement identifies key hydrogen bonds (e.g., amide-NH to kinase hinge region) and π-π stacking with benzothiazole. Synchrotron radiation improves data quality for low-solubility compounds .
Q. What strategies mitigate solubility limitations in in vivo models?
- Methodological Answer : Prodrug approaches (e.g., acetylating the amide nitrogen) or nanoformulation (liposomal encapsulation) enhance aqueous solubility. Pharmacokinetic studies in rodent models use LC-MS/MS to monitor plasma concentrations. Co-solvents like PEG-400 or cyclodextrin complexes are empirically tested for optimal bioavailability .
Q. How are computational models validated against experimental data for mechanism-of-action studies?
- Methodological Answer : MD (molecular dynamics) simulations (AMBER or GROMACS) are run for 100+ ns to assess protein-ligand stability. Experimental validation includes SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling. Discrepancies between in silico and in vitro data prompt re-evaluation of force-field parameters or protonation states .
Q. What experimental designs address conflicting data on metabolic stability?
- Methodological Answer : Microsomal stability assays (human/rat liver microsomes) with LC-MS metabolite identification reconcile discrepancies. CYP450 inhibition screening (e.g., CYP3A4, CYP2D6) clarifies enzyme-mediated degradation pathways. Cross-laboratory reproducibility is ensured by standardizing incubation conditions (pH 7.4, 37°C, NADPH cofactor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
